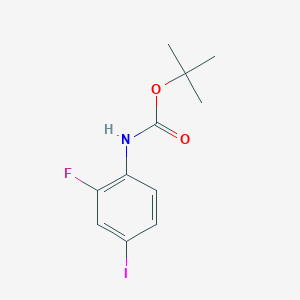

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMNEDDPZQDRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375739 | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-72-9 | |

| Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

This document provides a comprehensive technical guide for the synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, a key building block in modern medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol but a foundational understanding of the synthetic strategy, mechanistic underpinnings, and critical process parameters.

Strategic Importance in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The molecule incorporates three key functionalities that make it a versatile scaffold:

-

A Fluoro-Iodo Aromatic Ring: This moiety is a common feature in targeted therapeutics. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final drug candidate.

-

A Boc-Protected Amine: The amine group is a frequent pharmacophoric element. Protecting it with a tert-butoxycarbonyl (Boc) group is a standard and highly effective strategy. The Boc group is robust, unreactive to most nucleophiles and bases, yet can be cleanly removed under moderately acidic conditions, enabling selective deprotection in multi-step syntheses.[1] This orthogonality is paramount in the construction of complex molecules.

The strategic placement of these groups makes the title compound an invaluable precursor for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[2]

The Synthetic Rationale: A Deliberate Approach

The synthesis of this compound is achieved through the N-protection of 2-fluoro-4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O). This approach is favored for its high efficiency, mild reaction conditions, and straightforward purification.

The Starting Material: 2-Fluoro-4-iodoaniline

2-Fluoro-4-iodoaniline is a commercially available, off-white to brown crystalline solid with a melting point in the range of 52-57°C.[3][4] Its structure provides the core aromatic scaffold required for the final product.

-

Causality of Choice: The nucleophilicity of the primary amine is sufficient to react with the electrophilic Boc anhydride. The electron-withdrawing nature of the fluorine and iodine substituents slightly deactivates the ring but does not significantly impede the N-acylation reaction.

The Protecting Group: Di-tert-butyl Dicarbonate (Boc₂O)

Commonly known as Boc anhydride, this reagent is the gold standard for introducing the Boc protecting group onto amines.[1]

-

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 2-fluoro-4-iodoaniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonate, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol. The presence of a non-nucleophilic base is often employed to scavenge the proton released from the amine, driving the reaction to completion.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), ensure the reaction proceeds to completion, while post-synthesis characterization validates the identity and purity of the final product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Typical Equivalents | Notes |

| 2-Fluoro-4-iodoaniline | 237.01[5] | 1.0 | Starting material. Light sensitive.[6] |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25[1] | 1.1 - 1.2 | Boc protecting agent. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | Reaction solvent. |

| Triethylamine (Et₃N) or DMAP | 101.19 / 122.17 | 1.2 - 1.5 | Non-nucleophilic base. |

| Ethyl Acetate | 88.11 | - | Extraction solvent. |

| Saturated aq. Sodium Bicarbonate | - | - | Aqueous wash. |

| Brine (Saturated aq. NaCl) | - | - | Aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent. |

| Hexanes | - | - | Recrystallization/Purification solvent. |

Step-by-Step Synthesis Workflow

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. 2-Fluoro-4-iodoaniline is toxic if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]

-

Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 2-fluoro-4-iodoaniline (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 5-10 mL per gram of aniline).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution. The addition can be done portion-wise as a solid or as a solution in a small amount of THF.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[8]

-

Monitoring (Self-Validation Point 1): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aniline spot is no longer visible.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted Boc anhydride.

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes of the initial THF).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Work-up - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Add a minimal amount of hot hexanes to dissolve the solid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.[4] Filter the resulting white to off-white crystals and dry them under vacuum.

-

Characterization (Self-Validation Point 2): Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-Fluoro-4-iodoaniline(29632-74-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 5. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. gsconlinepress.com [gsconlinepress.com]

Technical Guide: Physicochemical Properties and Synthetic Applications of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, a key intermediate in modern synthetic and medicinal chemistry. The document details its core physicochemical properties, spectroscopic characterization, a validated synthetic protocol, and its strategic application in drug discovery. By elucidating the causality behind its synthetic utility—stemming from the orthogonal reactivity of its functional groups—this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in multi-step organic synthesis.

Introduction: A Strategic Synthetic Intermediate

This compound (CAS No. 886497-72-9) is a halogenated aromatic compound of significant interest in the field of drug discovery and organic synthesis.[1][2] Its structure is uniquely functionalized, incorporating three key features that enable a wide range of selective chemical transformations:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[3] Its function is to render the amine nucleophile inert under a variety of reaction conditions, allowing other parts of the molecule to be modified selectively. Its removal is typically achieved under acidic conditions, which are orthogonal to many common synthetic transformations.

-

An Aryl Iodide: The iodine atom serves as a highly effective leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

An Ortho-Fluorine Atom: The fluorine atom, positioned ortho to the carbamate, significantly influences the electronic properties of the aromatic ring. It can modulate the acidity of the N-H proton, impact the molecule's conformational preferences, and serve as a potential site for metabolic blocking or for enhancing binding interactions in a final drug candidate.[4]

The strategic arrangement of these functionalities makes this compound an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents. This guide provides a detailed examination of its physical properties and practical methodologies for its use.

Core Physicochemical Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. The data below has been compiled from various chemical data sources and predictive models.

| Property | Value | Source |

| CAS Number | 886497-72-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃FINO₂ | [1] |

| Molecular Weight | 337.13 g/mol | [1] |

| Appearance | White solid powder | [5] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [5] |

| pKa (Predicted) | 12.04 ± 0.70 | [1] |

| Storage Conditions | Recommended: 2-8°C, sealed in a dry, well-ventilated place. | [6] |

Note: Experimental values for melting and boiling points are not consistently reported in the literature; these properties should be determined empirically upon synthesis or acquisition.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of standard spectroscopic techniques. While actual spectra are lot-dependent, the expected features are as follows:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic region (approx. 7.0-8.0 ppm) will display complex splitting patterns for the three aromatic protons, influenced by F-H and H-H coupling. A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR: The carbon spectrum will show distinct signals for the tert-butyl carbons (quaternary and methyls), the carbonyl carbon of the carbamate group (approx. 152-155 ppm), and the six unique carbons of the substituted aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observable, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-F/C-I stretching in the fingerprint region.

Synthesis and Purification Protocol

The synthesis of this compound is a standard Boc-protection of the corresponding aniline. The causality for this specific protocol lies in the need to selectively acylate the amine without promoting side reactions.

Synthetic Workflow Diagram

Caption: Boc-protection of 2-fluoro-4-iodoaniline.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

-

2-Fluoro-4-iodoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent hydrolysis of the (Boc)₂O reagent.

-

Addition of Base: Add triethylamine (1.2 eq). The base acts as a scavenger for the acidic byproduct generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

-

Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic byproducts) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to yield the pure product.

Application in Multi-Step Synthesis

The primary value of this compound is its role as a versatile intermediate. The Boc-protected amine allows for selective functionalization at the iodo-position via cross-coupling chemistry. Subsequently, the Boc group can be removed to reveal the free amine for further modification, such as amide bond formation or reductive amination.

Role as a Synthetic Intermediate Diagram

Caption: Orthogonal reaction pathway using the title compound.

This orthogonal strategy is a cornerstone of modern medicinal chemistry, enabling the efficient and convergent synthesis of complex drug candidates. The compound serves as a scaffold onto which different functionalities (R-groups) can be introduced and tested for biological activity.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling.

-

Hazard Identification: Specific GHS hazard data for this compound is not widely available.[1] Therefore, it should be handled with the standard precautions applied to all new or uncharacterized chemical substances.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][10] The recommended storage temperature is between 2-8°C to ensure long-term stability.[6]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a pre-packaged solution for complex synthetic challenges. Its combination of a protected amine, a reactive iodide, and an electronically-influential fluorine atom provides chemists with a powerful tool for the modular assembly of novel molecules. Understanding its physical properties, synthetic preparation, and strategic applications is crucial for its effective deployment in research and development, particularly within the pharmaceutical industry.

References

-

ChemBK. tert-Butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbaMoyl)carbaMate - Introduction. [Link]

-

National Institutes of Health (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

National Institutes of Health (PMC). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 886497-72-9 [chemicalbook.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. tert-Butyl 4-fluoro-2-iodophenylcarbamate | 1060813-09-3 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

molecular weight of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

An In-depth Technical Guide to tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis with mechanistic insights, and explore its strategic applications in drug discovery, particularly as a versatile building block for complex molecular architectures. The guide is structured to deliver not only procedural knowledge but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Introduction: A Strategically Functionalized Building Block

In the landscape of drug discovery, the design of novel molecular entities often relies on the availability of versatile and strategically functionalized building blocks. Aryl carbamates, particularly those bearing a tert-butyloxycarbonyl (Boc) protecting group, are of paramount importance. The carbamate functional group is a stable amide-ester hybrid that often serves as a bioisostere for peptide bonds and can modulate interactions with biological targets.[1] The Boc group, specifically, provides a robust yet readily cleavable protecting group for amines, a functionality ubiquitous in active pharmaceutical ingredients (APIs).[1]

This compound emerges as a particularly valuable reagent due to its unique combination of features. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This trifecta of functionalities—a protected amine, a fluorine substituent, and an iodinated position for further modification—makes it a highly sought-after intermediate for constructing complex drug candidates.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 886497-72-9 | [2][3] |

| Molecular Formula | C₁₁H₁₃FINO₂ | [2][4] |

| Molecular Weight | 337.13 g/mol | [2][4] |

| Predicted pKa | 12.04 ± 0.70 | [2] |

| Storage Temperature | Room Temperature; Sealed in dry conditions |[2][4] |

Caption: Chemical structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the N-acylation of the corresponding aniline, 2-fluoro-4-iodoaniline, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategy in organic synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-fluoro-4-iodoaniline.

Materials:

-

2-fluoro-4-iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-iodoaniline (1.0 eq). Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring aniline solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted Boc₂O and acidic byproducts, followed by brine (1x) to remove residual water.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford the pure this compound as a white or off-white solid.

Workflow and Mechanistic Visualization

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The added base facilitates the deprotonation of the amine, enhancing its nucleophilicity, and neutralizes the resulting tert-butyloxycarbonic acid byproduct.

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity for sequential, site-selective modifications, which is a powerful strategy in library synthesis and lead optimization.

A Linchpin in Multi-step Synthesis

The Boc-protected amine is inert to a wide range of reaction conditions, including organometallic reagents and many oxidizing/reducing agents. This allows chemists to focus on modifying the iodinated position of the aromatic ring without interference. The iodine atom is an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

Once the desired molecular complexity has been built around the aryl iodide, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine, which can then be used for subsequent amide bond formation, reductive amination, or other derivatizations.

Caption: Logical workflow for using the compound in synthesis.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not extensively published, general precautions for halogenated aromatic compounds should be followed.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a pre-packaged solution for introducing a key structural motif—the 2-fluoroaniline core—into complex molecules. By enabling selective protection and subsequent functionalization, it streamlines synthetic routes, accelerates the drug discovery process, and expands the accessible chemical space for developing next-generation therapeutics.

References

-

ChemBK. tert-Butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbaMoyl)carbaMate. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-9. [Link]

-

PubChem. tert-butyl N-(4-iodophenyl)carbamate. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

-

Appretech Scientific Limited. tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate. [Link]

-

T. S. S. Kumar, S. K. Y. T. M. R. D. P. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 19(12), 1448–1460. [Link]

-

Unnamed Author. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Google Patents.

-

Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1533-1544. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 886497-72-9 [chemicalbook.com]

- 4. tert-Butyl 4-fluoro-2-iodophenylcarbamate | 1060813-09-3 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. capotchem.cn [capotchem.cn]

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate solubility

An In-depth Technical Guide to the Solubility of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Abstract: this compound is a key intermediate in modern organic synthesis, particularly within drug discovery pipelines. Its physicochemical properties, most notably its solubility, are critical determinants of reaction efficiency, purification strategies, and the ultimate formulation of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the profound impact of solid-state properties like polymorphism. This document serves not as a simple data sheet, but as a strategic guide to generating reliable and reproducible solubility data, ensuring the successful application of this versatile chemical building block.

Introduction

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a viable drug candidate is fraught with challenges. The properties of intermediates, such as this compound, are often as critical as those of the final API. This compound, featuring a Boc-protected amine, a fluoro substituent, and an iodo group, is primed for use in cross-coupling reactions and other molecular elaborations.[1] However, its effective use in process chemistry and scale-up operations is fundamentally governed by its solubility. Poor solubility can lead to inefficient reactions, complex purification procedures, and difficulties in handling and formulation.[2]

This guide provides the necessary theoretical context and practical, step-by-step methodologies to characterize the solubility profile of this compound, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Profile

Understanding the basic molecular properties of a compound is the first step in predicting its solubility behavior. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886497-72-9 | [3][4] |

| Molecular Formula | C₁₁H₁₃FINO₂ | [3] |

| Molecular Weight | 337.13 g/mol | [3] |

| Predicted pKa | 12.04 ± 0.70 | [3] |

| Storage Temperature | Room Temperature / 2-8°C (sealed, dry) | [3][5] |

The structure contains a large, lipophilic tert-butoxycarbonyl (Boc) protecting group and a halogenated aromatic ring, which suggest a predominantly non-polar character and anticipate low aqueous solubility. The high predicted pKa indicates the carbamate proton is not easily ionizable under typical aqueous pH conditions.

Caption: Figure 1. Chemical structure of this compound.

The Critical Influence of Polymorphism

Before any experimental work, it is paramount to consider the solid-state form of the compound. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[6] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, and stability.[7][8]

-

Solubility Differences: A metastable polymorph will generally exhibit higher solubility than the most thermodynamically stable form.[9]

-

Impact on Development: The discovery of a more stable, less soluble polymorph late in development can be disastrous, potentially altering bioavailability and invalidating previous studies.[7]

-

Experimental Causality: When measuring solubility, the result is only valid for the specific crystal form being tested. It is crucial to characterize the solid material before and after the solubility experiment (e.g., using X-Ray Diffraction) to check for any polymorphic transformations, which can occur when a metastable form is exposed to a solvent.[6]

Failure to account for polymorphism can lead to inconsistent and unreliable solubility data. Therefore, sourcing a consistent crystalline form or characterizing each batch is a prerequisite for robust solubility studies.

Framework for Experimental Solubility Determination

Solubility can be measured under different conditions, leading to two primary classifications: thermodynamic and kinetic solubility. The choice of which to measure depends on the stage of research and the intended application of the data.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[10][11] This measurement is critical for pre-formulation and process chemistry where stable, saturated solutions are relevant. The traditional shake-flask method is used for this determination.[12]

-

Kinetic Solubility: This is a high-throughput measurement used in early drug discovery to quickly assess compounds.[13] It measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when added to an aqueous buffer.[14] The result is often higher than the thermodynamic solubility because it can reflect a supersaturated state before precipitation occurs.[15] This method is useful for flagging potential solubility issues and guiding structure-activity relationship (SAR) studies.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 886497-72-9 [chemicalbook.com]

- 5. tert-Butyl 4-fluoro-2-iodophenylcarbamate | 1060813-09-3 [amp.chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inventivapharma.com [inventivapharma.com]

A Technical Guide to the Spectral Analysis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Introduction: The Role of Precise Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Intermediates in complex synthetic pathways, such as tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, demand rigorous analytical characterization to ensure the fidelity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a molecule incorporating a Boc-protecting group, a fluorine substituent, and an iodine atom on an aromatic ring, it presents a unique confluence of spectroscopic features. Understanding these features is paramount for researchers and scientists in process development and quality control. The carbamate moiety itself is a prevalent structural motif in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of molecules.[1]

This document moves beyond a mere listing of spectral data. It delves into the rationale behind the expected spectral patterns, offering insights grounded in the principles of spectroscopic techniques and the electronic environment of the molecule. This approach is designed to empower researchers to not only confirm the identity of this compound but also to troubleshoot potential synthetic and analytical challenges.

Molecular Structure and Key Spectroscopic Correlation Points

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. Here, we have a disubstituted aniline derivative where the amine is protected by a tert-butoxycarbonyl (Boc) group. The aromatic ring is further substituted with a fluorine atom ortho to the carbamate and an iodine atom para to the carbamate.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound (C₁₁H₁₃FINO₂), we will examine the expected ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift range for fluorine is much larger than for protons, so a wider spectral width is necessary.[2]

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments are invaluable.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| tert-butyl (CH₃) | ~1.5 | Singlet (s) | N/A | 9H |

| NH | ~6.5 - 8.0 | Broad Singlet (br s) | N/A | 1H |

| Aromatic H-6 | ~7.8 - 8.2 | Triplet (t) or Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 8-9 Hz | 1H |

| Aromatic H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-H ≈ 2-3 Hz | 1H |

| Aromatic H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz | 1H |

Interpretation and Rationale:

-

tert-butyl Protons: The nine equivalent protons of the tert-butyl group are shielded and will appear as a sharp singlet around 1.5 ppm.[3]

-

Amide Proton (NH): The chemical shift of the N-H proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Aromatic Protons: The aromatic region will be complex due to the electronic effects of the three different substituents.

-

The iodine atom is weakly deactivating, while the fluorine atom is deactivating through induction but weakly activating through resonance. The N-Boc group is activating.

-

The proton at the H-6 position is expected to be the most downfield due to the deshielding effect of the adjacent carbamate group. It will likely appear as a triplet or a doublet of doublets due to coupling with both the adjacent aromatic proton (H-5) and the fluorine atom.

-

The protons at H-5 and H-3 will be in the mid-aromatic range, with their exact positions influenced by the combined electronic effects. Their multiplicities will be doublet of doublets due to coupling with their neighboring aromatic protons and, in the case of H-3, with the fluorine atom.

-

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| tert-butyl (CH₃) | ~28 | No |

| tert-butyl (quaternary C) | ~80 | No |

| Aromatic C-I | ~85 - 95 | Yes (small) |

| Aromatic C-H (C3, C5, C6) | ~115 - 130 | Yes |

| Aromatic C-N | ~135 - 145 | Yes (small) |

| Aromatic C-F | ~155 - 165 | Yes (large) |

| Carbonyl (C=O) | ~152 | No |

Interpretation and Rationale:

-

Aliphatic Carbons: The tert-butyl methyl carbons will appear around 28 ppm, and the quaternary carbon will be further downfield at approximately 80 ppm.[4]

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected in the range of 152-155 ppm.[5]

-

Aromatic Carbons: The substitution pattern will lead to six distinct aromatic carbon signals.

-

The carbon bearing the iodine (C-I) will be significantly shielded and appear at a relatively high field for an aromatic carbon.

-

The carbon attached to the fluorine (C-F) will be the most downfield aromatic carbon and will exhibit a large one-bond C-F coupling constant.

-

The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 - 3400 | N-H stretch | Medium |

| ~2980 | C-H stretch (aliphatic) | Medium |

| ~1710 - 1730 | C=O stretch (carbamate) | Strong |

| ~1580 - 1600 | C=C stretch (aromatic) | Medium |

| ~1520 | N-H bend | Medium |

| ~1250 | C-N stretch | Medium |

| ~1160 | C-O stretch (ester) | Strong |

| ~1050 | C-F stretch | Strong |

| ~820 | C-H bend (aromatic, out-of-plane) | Medium-Strong |

Interpretation and Rationale:

-

The N-H stretching vibration is a key indicator of the carbamate group.[6]

-

The strong absorption band for the carbonyl (C=O) stretch of the carbamate is a defining feature of the spectrum. Its position is influenced by the electronic nature of the substituents.

-

The C-O stretching of the ester portion of the carbamate will also be a prominent peak.

-

The C-F stretch will be a strong band in the fingerprint region.

-

The out-of-plane C-H bending vibrations in the aromatic region can provide clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly used with liquid chromatography.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Expected Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₃FINO₂

-

Molecular Weight: 337.13 g/mol

-

Expected [M+H]⁺: m/z 338.00

-

Expected [M+Na]⁺: m/z 360.00

Sources

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its trifunctional nature, featuring a fluorine atom, an iodine atom, and a protected amine, makes it a versatile intermediate for various cross-coupling reactions and further molecular elaborations. This guide provides a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this important compound, grounded in established chemical principles.

Core Starting Materials: A Strategic Selection

The synthesis of this compound is most reliably achieved through the reaction of two primary starting materials: 2-fluoro-4-iodoaniline and di-tert-butyl dicarbonate (Boc anhydride) . The selection of these reagents is predicated on their commercial availability, high reactivity, and the straightforward nature of the subsequent reaction and purification.

2-Fluoro-4-iodoaniline

This substituted aniline serves as the backbone of the target molecule. Its physical and chemical properties are crucial for understanding its handling and reactivity.

| Property | Value | Source |

| Appearance | Off-white to brown crystalline powder | [1] |

| Molecular Weight | 237.01 g/mol | |

| Melting Point | 55-57 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and ethyl acetate. | [2] |

| CAS Number | 29632-74-4 |

Expertise & Experience Insight: The purity of 2-fluoro-4-iodoaniline is paramount. Impurities, particularly other isomers, can lead to difficulties in the purification of the final product. It is advisable to source this starting material from a reputable supplier and to verify its purity by melting point analysis and NMR spectroscopy if necessary.

Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the reagent of choice for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality of 2-fluoro-4-iodoaniline.

| Property | Value | Source |

| Appearance | Colorless to white crystalline solid or liquid | |

| Molecular Weight | 218.25 g/mol | |

| Melting Point | 22-24 °C | |

| Boiling Point | 56-57 °C at 0.5 mmHg | |

| CAS Number | 24424-99-5 |

Expertise & Experience Insight: Boc anhydride is sensitive to moisture and heat. It should be stored in a cool, dry place. As it can melt at ambient temperatures, handling it as a liquid by gently warming the container can be more convenient for accurate measurement.

The Synthetic Pathway: Boc Protection of 2-Fluoro-4-iodoaniline

The core of the synthesis lies in the nucleophilic attack of the amine group of 2-fluoro-4-iodoaniline on one of the carbonyl carbons of Boc anhydride. This reaction is typically carried out in the presence of a base to neutralize the resulting carboxylic acid byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks a carbonyl group of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated.

Caption: Mechanism of Boc Protection of an Amine.

Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Equipment:

-

2-Fluoro-4-iodoaniline

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents) or recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of aniline).

-

Addition of Base: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath to 0 °C. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by either recrystallization or flash column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as hexane or a mixture of ethyl acetate and hexane, and allow it to cool slowly to form crystals.

-

Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Trustworthiness through Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progress. The final product's identity and purity should be confirmed by analytical methods.

Characterization of the Final Product

Accurate characterization is essential to confirm the synthesis of this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. Aromatic protons will appear in the range of 7-8 ppm, with splitting patterns consistent with the substitution on the phenyl ring. A broad singlet for the N-H proton will also be present. |

| ¹³C NMR | The spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 152 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). Aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to iodine showing a characteristically low-field shift. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (337.13 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the carbamate group around 1700-1725 cm⁻¹. |

Safety Considerations

-

2-Fluoro-4-iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with care, avoiding contact with skin and eyes. Keep away from heat and open flames.

-

Solvents (DCM, THF): Dichloromethane is a suspected carcinogen. Tetrahydrofuran is flammable and can form explosive peroxides. Handle these solvents in a fume hood.

-

Bases (Triethylamine, DIPEA): These are corrosive and have strong odors. Handle in a fume hood and avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of this compound from 2-fluoro-4-iodoaniline and di-tert-butyl dicarbonate is a reliable and well-established procedure. By carefully selecting high-purity starting materials, adhering to the detailed experimental protocol, and performing thorough characterization, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

-

ChemBK. (2024, April 10). tert-Butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbaMoyl)carbaMate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

- European Patent Office. (2018, May 18). Substituted indoline derivatives as dengue viral replication inhibitors (EP 3630724 B1).

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof (CN102020589B).

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

Sources

The Strategic Utility of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate in the Synthesis of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, a key building block in modern medicinal chemistry. With its unique trifunctionalized aromatic core, this compound serves as a strategic linchpin in the synthesis of complex heterocyclic scaffolds, particularly those targeting key nodes in oncogenic signaling pathways. We will delve into the chemical properties and reactivity of this versatile intermediate, with a primary focus on its pivotal role in the synthesis of approved MEK inhibitors such as Trametinib and Cobimetinib. This guide will further provide detailed synthetic strategies, reaction mechanisms, and experimental protocols, offering researchers and drug development professionals the foundational knowledge to leverage this compound in their discovery programs.

Introduction: A Trifunctionalized Scaffold for Targeted Therapy

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents are designed to interfere with specific molecular targets that are crucial for tumor growth and survival. The development of these intricate molecules relies on a robust toolbox of versatile chemical intermediates. Among these, this compound has emerged as a valuable asset for medicinal chemists.

This compound, with the CAS Number 886497-72-9, possesses a unique combination of functionalities on a central phenyl ring: a Boc-protected amine, a fluorine atom, and an iodine atom. This strategic arrangement allows for a sequence of selective chemical transformations, making it an ideal starting material for the construction of complex drug molecules. The Boc (tert-butyloxycarbonyl) group provides a stable yet readily cleavable protecting group for the aniline nitrogen, preventing unwanted side reactions while enabling its reactivity to be unmasked at a later synthetic stage. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule through favorable electronic interactions. The iodine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 886497-72-9 |

| Molecular Formula | C11H13FINO2 |

| Molecular Weight | 337.13 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | Room temperature |

Core Application: A Gateway to MEK Inhibitors and the MAPK/ERK Pathway

A primary and highly significant application of this compound lies in the synthesis of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway, often driven by mutations in upstream proteins like BRAF and RAS, is a hallmark of many human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[3][4]

MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Inhibiting MEK represents a key therapeutic strategy to block this oncogenic signaling. The 2-fluoro-4-iodoaniline core, derived from this compound, is a recurring structural motif in several potent and clinically approved MEK inhibitors.

Figure 1: The MAPK/ERK signaling pathway and points of therapeutic intervention.

Synthesis of Trametinib: A Case Study

Trametinib (trade name Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of BRAF V600 mutation-positive unresectable or metastatic melanoma.[5] The chemical structure of Trametinib, N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide, prominently features the 2-fluoro-4-iodophenylamino moiety.[5][6]

The synthesis of Trametinib involves the coupling of 2-fluoro-4-iodoaniline with a complex pyridopyrimidine core. This compound serves as a protected precursor to 2-fluoro-4-iodoaniline, which is typically deprotected under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) prior to its use in the key C-N bond-forming step.

Figure 2: General synthetic workflow for Trametinib.

Synthesis of Cobimetinib: Another Key Application

Cobimetinib (trade name Cotellic®) is another selective MEK inhibitor used in combination with the BRAF inhibitor Vemurafenib for the treatment of BRAF V600 mutation-positive melanoma.[7] The synthesis of Cobimetinib also relies on a key intermediate derived from the 2-fluoro-4-iodophenylamino scaffold. Specifically, the synthesis involves the condensation of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid with a chiral piperidinyl-azetidinol fragment.[7][8] This benzoic acid derivative is prepared through a nucleophilic aromatic substitution (SNAr) reaction where 2-fluoro-4-iodoaniline displaces a fluorine atom on a difluorobenzoic acid precursor.

Key Chemical Transformations and Experimental Protocols

The utility of this compound stems from the sequential and selective reactions that can be performed at its three functional sites.

Boc Deprotection

The first step in many synthetic routes is the removal of the Boc protecting group to liberate the free aniline. This is typically achieved under acidic conditions.

Protocol 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine, 2-fluoro-4-iodoaniline.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. These reactions are fundamental to building the molecular complexity required for potent kinase inhibitors.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl iodide and a boronic acid or ester. This can be used to introduce aryl or heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Coupling of 2-fluoro-4-iodoaniline derivative

-

To a reaction vessel, add the 2-fluoro-4-iodoaniline derivative (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine. This is a key step in the synthesis of many diarylamine-based kinase inhibitors.

Protocol 3: Buchwald-Hartwig Amination of 2-fluoro-4-iodoaniline derivative

-

In a glovebox or under an inert atmosphere, combine the 2-fluoro-4-iodoaniline derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K3PO4, 1.5-2.5 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex, biologically active molecules. Its application in the synthesis of clinically approved MEK inhibitors like Trametinib and Cobimetinib underscores its importance in the field of targeted cancer therapy. A thorough understanding of its reactivity and the judicious application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, will continue to empower the discovery and development of next-generation kinase inhibitors.

References

- Google Patents. WO2017096996A1 - Preparation method for cobimetinib.

-

Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. Available from: [Link]

- Google Patents. WO2019086469A1 - Process for the production of cobimetinib.

-

ChemBK. tert-Butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbaMoyl)carbaMate. Available from: [Link]

- Google Patents. US20180273506A1 - Preparation Method of Cobimetinib.

-

Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PubMed. Available from: [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available from: [Link]

-

ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. Available from: [Link]

- Google Patents. CN106045969A - Synthesis method of cobimetinib.

-

The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. PubMed. Available from: [Link]

-

PubChem. Cobimetinib. Available from: [Link]

-

New Drug Approvals. trametinib. Available from: [Link]

-

apicule. (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8). Available from: [Link]

- Google Patents. CN103588767A - Preparation method of dabrafenib.

- Google Patents. US20170020880A1 - Pharmaceutical compositions of trametinib.

- Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.

-

PubChem. Trametinib. Available from: [Link]

-

BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. Available from: [Link]

-

Current Development Status of MEK Inhibitors. MDPI. Available from: [Link]

-

Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Available from: [Link]

-

Wikipedia. Trametinib. Available from: [Link]

- Google Patents. WO2013019620A2 - Method of treating cancer using combination of braf inhibitor, mek inhibitor, and anti-ctla-4 antibody.

-

PubChem. Dabrafenib. Available from: [Link]

-

BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PubMed. Available from: [Link]

- Google Patents. TWI650316B - Preparation of MEK inhibitors and formulations comprising MEK inhibitors.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. This compound | 886497-72-9 [chemicalbook.com]

- 3. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20170020880A1 - Pharmaceutical compositions of trametinib - Google Patents [patents.google.com]

- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

The Alchemist's Guide to tert-butyl N-(2-fluoro-4-iodophenyl)carbamate: A Technical Primer on Safe Handling and Application

Introduction: The Strategic Importance of a Bulky Protector

In the landscape of modern medicinal chemistry, precision and control are paramount. Intermediates like tert-butyl N-(2-fluoro-4-iodophenyl)carbamate (CAS No. 886497-72-9) are not mere stepping stones but critical components that dictate the success of a synthetic campaign. This molecule, a Boc-protected aniline derivative, is a cornerstone in the synthesis of highly targeted therapeutics, most notably as a key intermediate for the MEK inhibitor Trametinib.[1][2] Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, deactivates the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring.[3][4] The presence of the fluoro and iodo substituents further enhances its utility, providing handles for subsequent cross-coupling reactions.

This guide provides an in-depth, experience-driven framework for the safe and effective handling of this valuable reagent. It moves beyond a simple recitation of procedural steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can operate with confidence and scientific integrity.

Section 1: Hazard Identification and Risk Mitigation

Inferred Hazard Profile

The following table summarizes the likely hazards. This information is aggregated from SDSs of structurally similar chemicals and should be used for risk assessment and planning.

| Hazard Class | Inferred Statement | Rationale and Source Analogy |

| Acute Toxicity, Oral | Harmful if swallowed | Based on related carbamates and halogenated anilines which often carry this classification (e.g., H302).[8] |

| Skin Corrosion/Irritation | Causes skin irritation | A common property of functionalized aromatic compounds (e.g., H315).[8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Solid, dusty materials can cause significant mechanical and chemical irritation (e.g., H319).[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Inhalation of fine dusts can irritate the respiratory tract (e.g., H335).[8] |

Disclaimer: This table is for guidance only. An official GHS classification was not available at the time of publication.[5] Always perform a site-specific risk assessment.

Personal Protective Equipment (PPE): The Non-Negotiable Barrier

The selection of PPE is the first line of defense. The principle is simple: create an impermeable barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1).[9] | Protects against accidental splashes and airborne dust particles, which can cause serious eye irritation. |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9] | Prevents direct skin contact. Always inspect gloves before use and consult manufacturer data for breakthrough times. |

| Body Protection | Long-sleeved laboratory coat. | Minimizes potential skin exposure on the arms and torso.[9] |

| Respiratory Protection | Required when handling outside of a fume hood or when dust generation is likely. A NIOSH-approved N95 or higher-rated respirator is recommended. | Prevents inhalation of irritating dust particles. Engineering controls are the preferred method of exposure mitigation. |

Section 2: Laboratory Handling and Workflow

Safe handling is a dynamic process, not a static checklist. The following workflow is designed to be a self-validating system, where each step logically follows from a principle of exposure minimization.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and actions for safely handling this compound from receipt to disposal.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at room temperature.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[9][10] The carbamate linkage can be hydrolyzed by strong acids.[11]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide.[10]

Section 3: Emergency Protocols

Preparedness is the key to mitigating the impact of any laboratory incident.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation persists, call a physician.[9][12] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][12] |

Accidental Release and Fire

-

Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9] Ensure adequate ventilation and wear full PPE. For a large spill, evacuate the area and contact institutional Environmental Health & Safety (EHS).

-

Firefighting Measures: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Section 4: Application in Synthesis - A Protocol for Boc Protection

The primary role of this compound is as a protected building block. The Boc group ensures the aniline nitrogen does not interfere with subsequent reactions. The following is a representative protocol for the N-Boc protection of 2-fluoro-4-iodoaniline, the precursor to the title compound. This illustrates the general principles of handling such reagents.

Experimental Protocol: Synthesis of this compound

Objective: To protect the amino group of 2-fluoro-4-iodoaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-fluoro-4-iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or similar non-nucleophilic base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask and standard glassware

Procedure:

-